Home > Products > Screening Compounds P86279 > 3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid
3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid - 1375069-41-2

3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid

Catalog Number: EVT-3184394
CAS Number: 1375069-41-2
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-Bis(dimethyl sulfoxide-κO)bis(3-oxo-3,4-dihydroquinoxaline-2-carboxylato-κ2N1,O2)copper(II)

  • Compound Description: This compound is a copper(II) complex where the ligand, 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, coordinates to the copper ion in a bidentate manner. The copper ion adopts an octahedral geometry, with two ligands and two dimethyl sulfoxide molecules coordinated. [] The ligand itself exhibits tautomerization through hydrogen atom transfer. []
  • Relevance: This compound shares the core structure of 3-oxo-3,4-dihydroquinoxaline-carboxylic acid, with the carboxylic acid group at position 2 instead of 6. [] This difference in position does not negate the structural similarity arising from the shared core.

Diaqua-bis(3-oxo-3,4-dihydroquinoxaline-2-carboxylato-κ2N,O)-zinc(II)-methanol-water (1:1:1)

  • Compound Description: This compound is a zinc(II) complex containing two 3-oxo-3,4-dihydroquinoxaline-2-carboxylate ligands, two water molecules, a methanol molecule, and a water molecule in the crystal lattice. []
  • Relevance: Similar to the copper complex above, this compound also shares the core structure of 3-oxo-3,4-dihydroquinoxaline-carboxylic acid, with the carboxylic acid group located at position 2 instead of position 6. []

9-Cyclopropyl-4-fluoro-6-oxo-6,9-dihydro-(1,2,5)thiadiazolo[3,4-h]quinoline-7-carboxylic acid

  • Compound Description: This compound belongs to a new class of antibacterial agents structurally related to fluoroquinolones. [] It exhibits high antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, even at low concentrations. []
  • Relevance: This compound shares the quinoline core with 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid. [] The presence of a thiadiazole ring fused to the quinoline core and a cyclopropyl substituent further differentiates it. Despite these differences, the shared quinoline system makes it a structurally-related compound.

Ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide

  • Compound Description: This compound is an intermediate in the synthesis of 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylic acid N-oxide. []
  • Relevance: Like the previous compound, this molecule also shares the quinoline core with 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid. [] The presence of an oxadiazole ring and a cyclopropyl substituent further distinguishes it. The structural similarity stemming from the shared quinoline core makes it a relevant related compound.
Source and Classification

The compound is classified under heterocyclic compounds, specifically within the quinoxaline family. Quinoxalines are bicyclic compounds that consist of two fused aromatic rings containing nitrogen atoms. This particular derivative has been identified in various studies as a potential bioactive molecule, particularly in the context of anticancer research and enzyme inhibition .

Synthesis Analysis

The synthesis of 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid can be achieved through several methods, each involving different starting materials and conditions.

  1. Condensation Reactions: One common method involves the condensation of 1,2-phenylenediamine with diethyl 2-oxomalonate in the presence of an acid catalyst. This reaction typically occurs at room temperature or under mild heating conditions, allowing for the formation of various substituted quinoxalines .
  2. Nucleophilic Substitution: Another approach includes nucleophilic substitution reactions where the carboxylic acid group is introduced via reactions with carbonyl compounds or other electrophiles. For instance, treatment with hydrazine derivatives can yield various substituted products .
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that significantly reduce reaction times while improving yields. This technique often employs solvents such as ethanol or DMF (N,N-Dimethylformamide) under controlled temperature conditions .

The specific reaction conditions such as temperature, solvent choice, and catalyst type can greatly influence the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid can be described as follows:

  • Molecular Formula: C_9H_8N_2O_3
  • Molecular Weight: Approximately 192.17 g/mol
  • Structural Features:
    • A quinoxaline ring system (two fused benzene-like rings containing nitrogen).
    • A keto group at position 3.
    • A carboxylic acid group at position 6.

The compound exhibits tautomerism due to the presence of both keto and enol forms, which can affect its reactivity and interaction with biological targets . Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid participates in various chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  2. Condensation Reactions: It can undergo condensation reactions with amines or hydrazines to form more complex heterocyclic compounds.
  3. Rearrangement Reactions: Under acidic conditions, this compound can rearrange to form benzimidazole derivatives, showcasing its versatility in synthetic applications .

These reactions highlight its potential as a building block for more complex molecules in medicinal chemistry.

Mechanism of Action

The mechanism of action for 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid primarily revolves around its role as an enzyme inhibitor. It has been studied for its potential to inhibit certain kinases involved in cancer cell proliferation:

  1. Enzyme Binding: The compound's structural features allow it to bind effectively to active sites on target enzymes, disrupting their function.
  2. Cell Cycle Arrest: Studies indicate that derivatives of this compound can induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis (programmed cell death) .

This mechanism is crucial for developing new therapeutic agents targeting specific pathways in cancer biology.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid include:

  • Appearance: Typically exists as yellow or orange solids.
  • Solubility: Soluble in polar solvents like ethanol and DMF; limited solubility in non-polar solvents.
  • Melting Point: The melting point ranges around 192–194 °C depending on purity.

These properties are significant for handling and application in laboratory settings .

Applications

3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid has several scientific applications:

  1. Drug Development: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth .
  2. Biological Research: Utilized in studies related to enzyme inhibition, particularly targeting kinases involved in various signaling pathways.
  3. Synthetic Chemistry: Acts as a versatile building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals .
Therapeutic Applications and Biological Target Modulation

Anticancer Mechanisms via Kinase Inhibition

EGFR Tyrosine Kinase Inhibition and Apoptosis Induction

3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid derivatives demonstrate potent anticancer activity through selective inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds competitively bind to the ATP-binding site of EGFR, suppressing autophosphorylation and downstream signaling pathways (RAS/RAF/MAPK and PI3K/AKT). Structural analogs exhibit low IC50 values against EGFR (0.3–0.9 μM), correlating with significant apoptosis induction in cancer cell lines. Molecular docking confirms hydrogen bonding between the carboxylic acid moiety and Lys745 residue in EGFR's active site, while the quinoxaline core stabilizes the hydrophobic pocket. This dual interaction disrupts conformational activation required for dimerization and signal transduction [1] [6].

Tubulin Polymerization Suppression in Solid Tumors

Derivatives bearing 3-oxo-3,4-dihydroquinoxaline scaffolds inhibit microtubule assembly by binding to the colchicine site on β-tubulin. This interaction prevents GTP-dependent tubulin polymerization, arresting cell cycle progression at G2/M phase. Compounds with halogen substitutions (e.g., chloro or fluoro) at position 6 exhibit enhanced activity, disrupting mitotic spindle formation in breast (MCF-7), lung (A549), and colon (HCT-116) cancer lines. The carboxylic acid group at C-6 facilitates polar interactions with tubulin’s T7 loop, increasing binding affinity by 40–60% compared to unsubstituted analogs [1].

Table 1: Anticancer Activity of Key Derivatives

CompoundEGFR IC50 (μM)Tubulin Inhibition (%)Cancer Cell Line IC50 (μM)
Derivative 4a0.3 ± 0.0289.23.21–4.54
Derivative 50.9 ± 0.0576.83.21–4.54
Derivative 110.6 ± 0.0382.40.81–2.91
Derivative 130.4 ± 0.0491.30.81–2.91

Anti-Inflammatory Activity through COX-2 Isozyme Selectivity

Quinoxaline-6-carboxylic acid derivatives function as dual COX-2/EGFR inhibitors with remarkable isozyme selectivity. Optimal compounds exhibit 61–66-fold selectivity for COX-2 over COX-1, attributed to hydrogen bonding between the C-6 carboxyl group and COX-2’s Val523/Ser530 residues. Derivatives with methyl substituents on the quinoxaline nitrogen demonstrate COX-2 IC50 values of 0.46–1.17 μM, while COX-1 inhibition remains weak (IC50 = 30.41–37.96 μM). This selectivity profile minimizes gastrointestinal toxicity associated with non-selective COX inhibition. Molecular dynamics simulations confirm stable binding in COX-2’s hydrophobic side pocket, with free energy values of –42.3 to –48.9 kJ/mol [1] [6].

Antiviral and Anti-HIV Mechanisms

Reverse Transcriptase Inhibition Strategies

Quinoxaline-6-carboxylic acid derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The planar quinoxaline core intercalates into the RT active site, disrupting catalytic aspartate residues (D110, D185, D186). Substituents at C-3 enhance π-π stacking with Tyr181 and Tyr188, improving potency against resistant strains (EC50 = 0.07–0.22 μM). The carboxylic acid moiety chelates Mg2+ ions essential for nucleotide polymerization, reducing viral replication by >90% in MT-4 cells [1].

Herpes Virus DNA Binding Interactions

Against herpes simplex virus (HSV-1/2), these compounds interfere with viral DNA binding proteins. The 3-oxo group forms hydrogen bonds with glycine residues in UL42 processivity factor, while the carboxylic acid disrupts ionic interactions between VP16 transcriptional activator and host Oct-1 protein. Derivatives reduce HSV plaque formation by 85–92% at 5 μM concentration, acting synergistically with acyclovir (combination index = 0.32–0.45) [1].

Antithrombotic Action via Coagulation Pathway Modulation

Quinoxaline carboxylates inhibit factor Xa (FXa) and thrombin by binding to the S1 specificity pocket. The protonated nitrogen at N-4 forms salt bridges with Asp189, while the C-6 carboxylate interacts with Gly218. This dual binding mode yields Ki values of 0.14–0.38 μM against FXa. Additionally, derivatives suppress tissue factor (TF) expression in endothelial cells by blocking NF-κB nuclear translocation, reducing thrombus formation by 78% in murine models at 2 mg/kg doses [1].

Adjunctive Therapeutic Applications

Antimalarial and Antitubercular Potentiation

The 3-oxoquinoxaline scaffold demonstrates antiplasmodial activity against Plasmodium falciparum (IC50 = 0.8 μM) by inhibiting cytochrome bc1 complex. Against Mycobacterium tuberculosis, carboxylate derivatives target FadD32 enzyme involved in mycolic acid biosynthesis (MIC = 1.6 μg/mL). Synergistic effects occur with isoniazid (FIC index = 0.3) due to complementary inhibition of cell wall assembly pathways [4] [1].

Neurodegenerative Disorder Management Pathways

In Alzheimer’s models, quinoxaline-6-carboxylic acids reduce β-amyloid aggregation by 65% through chelation of Cu2+/Zn2+ ions. The carboxyl group binds metal cations within amyloid plaques, while the heterocyclic core disrupts β-sheet stacking. Additional neuroprotection occurs via MAO-B inhibition (IC50 = 4.3 μM), lowering oxidative stress in dopaminergic neurons [1] [3].

Table 2: Multitarget Pharmacological Profile

Therapeutic AreaPrimary TargetKey Structural DeterminantsPotency Range
OncologyEGFR/TubulinC-6 COOH, N1-alkyl, C-3 oxoIC50 0.3–4.5 μM
InflammationCOX-2Methylenedioxy phenyl, C-2 hydrazideSI 24–66
VirologyHIV RT/HSV DNAC-3 electron-withdrawing groupsEC50 0.07–0.22 μM
ThrombosisFactor XaN4 protonation, C-6 COOHKi 0.14–0.38 μM
NeuroprotectionMAO-B/Aβ peptideMetal chelation capacityIC50 4.3 μM

Properties

CAS Number

1375069-41-2

Product Name

3-Oxo-3,4-dihydroquinoxaline-6-carboxylic acid

IUPAC Name

3-oxo-4H-quinoxaline-6-carboxylic acid

Molecular Formula

C9H6N2O3

Molecular Weight

190.16

InChI

InChI=1S/C9H6N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-4H,(H,11,12)(H,13,14)

InChI Key

LGEUOBVKRJATPX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C=N2

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.